molecular formula C15H10O3 B191507 4'-Hydroxyflavone CAS No. 4143-63-9

4'-Hydroxyflavone

Cat. No. B191507
CAS RN: 4143-63-9
M. Wt: 238.24 g/mol
InChI Key: SHGLJXBLXNNCTE-UHFFFAOYSA-N
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Description

4’-Hydroxyflavone belongs to the class of organic compounds known as flavanones. These compounds contain a flavan-3-one moiety, characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .


Synthesis Analysis

Flavones are synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction. The reaction involves treating 2-hydroxy, 2,4-dihydroxy, 2,5-dihydroxy, and 2,6-dihydroxy acetophenones with 4-substituted benzoyl chloride in the presence of wet potassium carbonate (1% w/w water) in acetone .


Molecular Structure Analysis

The structure of 4’-Hydroxyflavone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . The antioxidant activity of flavones could be related to the presence of a hydroxy group located on the B ring, especially in position C4′ .


Chemical Reactions Analysis

4’-Hydroxyflavone impairs the fatty acid synthase promoter activity and reduces the activation of SREBPs and their target gene expression in human hepatoma Huh-7 cells. Moreover, it suppresses de novo fatty acid and cholesterol synthesis .


Physical And Chemical Properties Analysis

4’-Hydroxyflavone has a molecular weight of 240.254 Da and a chemical formula of C15H12O3 . It has a density of 1.3±0.1 g/cm3, a boiling point of 425.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

  • Photochemical & Photobiological Sciences

    • Application : The kinetics and mechanism of photooxygenation of 4’-diethylamino-3-hydroxyflavone .
    • Method : The photolysis reactions of 4’-diethylamino-3-hydroxyflavone (D), a versatile fluorescent probe showing excited-state intramolecular proton transfer (ESIPT), and the magnesium chelate of D (Mg D2+) have been studied in acetonitrile solution .
    • Results : Upon UV irradiation both species were oxidized into O -4-diethylaminobenzoyl salicylic acid .
  • Nutritional Science

    • Application : Flavonoids, including 4’-Hydroxyflavone, are well known for their beneficial effects on health .
    • Method : Flavonoids are isolated, identified, and characterized for their functions .
    • Results : Flavonoids are associated with a broad spectrum of health-promoting effects and are an indispensable component in a variety of nutraceutical, pharmaceutical, medicinal and cosmetic applications .
  • Cosmetics

    • Application : Flavanone, with its orange-like color, has been used in natural dyes for cotton fabrics . Additionally, flavanone is used in various anti-wrinkle cosmetics and skin care products to treat psoriasis, melanogenesis, and photo-aging .
    • Method : The flavanone is incorporated into the cosmetic or skincare product formulation .
    • Results : The use of flavanone in cosmetics and skincare products can help to improve skin conditions such as psoriasis, melanogenesis, and photo-aging .
  • Clinical Research

    • Application : 4’-Hydroxyflavone is an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . Research also suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .
    • Method : The flavanone is used in clinical research studies to investigate its effects on lipid homeostasis .
    • Results : The research suggests that 4’-hydroxyflavanones could have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .
  • Fluorescent Imaging in Cells

    • Application : 3-hydroxyflavone derivatives (3HF, also known as flavonols) have received much attention recently. They could be a promising scaffold for the development of fluorescent imaging in cells .
    • Method : The fluorescence emission of 3HF derivatives can be regulated by the solvent effects, metal chelation, interaction with proteins or DNAs .
    • Results : This could be beneficial for ESIPT-promoting or ESIPT-blocking processes and then enhance or control the fluorescence emission of 3HF effectively .
  • Antioxidant and Anti-inflammatory

    • Application : Flavanones, including 4’-Hydroxyflavone, are widely considered to be beneficial to human health as a result of their ability to control free radicals in the body . Flavanones deriving from citrus fruits in particular exhibit antioxidant, anti-inflammatory, blood lipid-lowering and cholesterol-lowering agents .
    • Method : The flavanone is used in clinical research studies to investigate its effects on human health .
    • Results : The research suggests that flavanones could have potential pharmaceutical applications against various health conditions due to their antioxidant, anti-inflammatory, blood lipid-lowering and cholesterol-lowering properties .
  • Anticancer, Antimicrobial, Antiviral, Antiangiogenic, Antimalarial, Neuroprotective, Antitumor, and Anti-proliferative Agents

    • Application : In general, flavonoids have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .
    • Method : The flavanone is used in clinical research studies to investigate its effects on various health conditions .
    • Results : The research suggests that flavanones could have potential pharmaceutical applications against various health conditions due to their wide range of beneficial properties .
  • Antihypertensive Agents

    • Application : Extracts that were rich in flavonoids have also been demonstrated to be ACE inhibitors in vitro, therefore acting as effective antihypertensive agents .
    • Method : The flavanone is used in clinical research studies to investigate its effects on blood pressure .
    • Results : The research suggests that flavanones could have potential pharmaceutical applications as antihypertensive agents .

Safety And Hazards

4’-Hydroxyflavone can cause skin and eye irritation. It is advised to wear protective clothing and avoid contact with skin and eyes. In case of contact, wash with plenty of water .

Future Directions

Flavonoids, including 4’-Hydroxyflavone, have been widely used for their antioxidant, analgesic, and anti-inflammatory effects along with safe preclinical and clinical profiles. The development of formulations containing flavonoids, along with the understanding of their structure-activity relationship, can be harnessed to identify novel flavonoid-based therapies to treat pathological pain and inflammation .

properties

IUPAC Name

2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGLJXBLXNNCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877680
Record name 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)-
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4'-Hydroxyflavone

CAS RN

4143-63-9
Record name 4′-Hydroxyflavone
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Record name 4'-Hydroxyflavanone
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Record name 4'-Hydroxyflavone
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Record name 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)-
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Record name 4'-Hydroxyflavone
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Record name 4'-HYDROXYFLAVONE
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Synthesis routes and methods

Procedure details

A mixture of the 4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone (400 mg, 0.711 mmol) and Pd(OH)2 (56 mg) in THF (10 mL), ethanol (1.2 mL) and AcOH (100 μL) was treated with hydrogen (50 psi) for 18 h. The reaction mixture was then filtered (Celite) and the pad washed with THF. The filtrate was concentrated and the solid residue was purified by flash chromatography (70% THF/toluene+1% AcOH) and the resultant solid recrystallised from THF/petrol to afford the acid as a colourless solid (150 mg, 55%); mp 177-180° C.; 1H NMR (500 MHz, d6-DMSO) δ 1.56-1.66 (m, 4H, CH2CH2), 2.25 (t, 2H, J=7.0 Hz, CH2CO), 2.64 (t, 2H, J=7.0 Hz, CH2CO), 6.96 (app. d, 2H, J=8.5 Hz, H2′,6′), 7.52 (t, 1H, J6,7=J7,8=7.5 Hz, H7), 7.80 (app. d, 2H, J=7.5 Hz, H3′,5′), 7.78 (m, 1H, H8), 7.85 (t, 1H, J5,6=J6,7=7.5 Hz, H6), 8.06 (d, 1H, J5,6=8.0 Hz, H5); 13C NMR (125 MHz, d6-DMSO) δ 23.8, 23.9, 32.9, 33.3 (4C, CH2), 115.9, 118.5, 119.7, 122.7, 125.0, 125.6, 130.1, 131.9, 134.5, 154.9, 155.8 160.6 (Ar), 170.4 170.9, 174.3 (3C, C═O); IR 3257, 2944, 2869, 1765, 1706, 1595, 854 cm−1; HRMS (ESI+) m/z 383.1123, C21H19O7 [M+H]+ requires 383.1131.
Name
4′-(benzyloxy)-3-(benzyloxycarbonyl butylcarbonyloxy) flavone
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
55%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
765
Citations
S Reimann, HB Deising - Applied and Environmental …, 2005 - Am Soc Microbiol
… The 4′-hydroxyflavone derivative NG5-13a (14) was a potent inhibitor of efflux transporter … When the 4′-hydroxyflavone inhibitor NG5-13a was added at a concentration of 30 mg · liter …
Number of citations: 119 journals.asm.org
H Nagayoshi, N Murayama, S Takenaka, V Kim… - Xenobiotica, 2021 - Taylor & Francis
… In this study, LC-MS/MS analysis was performed to study roles of human P450 enzymes in the oxidation of flavone, 4′-hydroxyflavone (4′OHF), and 4′-, 3′-, and 2′-…
Number of citations: 4 www.tandfonline.com
EG Lewars, RE March - … An International Journal Devoted to the …, 2007 - Wiley Online Library
… collision energy of 20 eV 10 consist exclusively of ions resulting from ring opening and subsequent fragmentation, whereas the sole product ion from deprotonated 4′-hydroxyflavone …
YT Lin, Y Li, HC Hsu, JY Tsai, JH Lee, CJ Tai… - Biochemical …, 2022 - Elsevier
There is growing evidence of the importance of protease-activated receptor 4 (PAR4), one of thrombin receptors, as a therapeutic target in thrombotic cardiovascular diseases. In the …
Number of citations: 4 www.sciencedirect.com
HEEGU LEE, H Kim, WONK OH… - Annals of the New …, 2004 - Wiley Online Library
… In this study, 5,6,3′,5′-tetramethoxy 7,4′-hydroxyflavone (p7F) was isolated from Artemisia absinthium. We examined in vitro and in vivo regulatory functions of p7F on the …
Number of citations: 72 nyaspubs.onlinelibrary.wiley.com
RE March, DC Burns, DA Ellis - Magnetic Resonance in …, 2008 - Wiley Online Library
… the 13C chemical shifts for 8-hydroxyflavone from each of those of 7,8,4 -trihydroxyflavone and 7,8-dihydroxyflavone together with those of 7-hydroxyflavone, 4 -hydroxyflavone, and …
H Ushikubo, S Watanabe, Y Tanimoto, K Abe, A Hiza… - Neuroscience …, 2012 - Elsevier
… 3,4′-Dihyroxyflavone (10a) and 4′-hydroxyflavone (9a), which lack the 3′-hydroxyl group, enhanced Aβ fibril formation (Fig. 3E and F), supporting our previous finding that hydroxyl …
Number of citations: 50 www.sciencedirect.com
MK Hossain, HY Choi, JS Hwang, AA Dayem… - Journal of …, 2014 - Springer
Influenza virus infection causes thousands of deaths and millions of hospitalizations worldwide every year and the emergence of resistance to anti-influenza drugs has prompted …
Number of citations: 26 link.springer.com
AV Vyas, NB Mulchandani - Phytochemistry, 1986 - Elsevier
… ,3′-tetramethoxy-4′-hydroxyflavone) and C (5,6,7,3′,5′-pentamethoxy-4′-hydroxyflavone). The … , 5,6,7,8,3′-pentamethoxy-4′-hydroxyflavone and 5,6,7,8,3′,5′-hexamethoxy-…
Number of citations: 78 www.sciencedirect.com
M Lee, S Upadhyay, F Mariyam, G Martin… - International Journal of …, 2023 - mdpi.com
… For example, K D values for 3′- and 4′-hydroxyflavone were 45.8 µM and 13.0 µM, respectively whereas the K D for 3′,4′-dihydroxyflavone was 0.96 µM. We also examined K D …
Number of citations: 1 www.mdpi.com

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